molecular formula C15H13FO3 B1269260 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 384860-70-2

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1269260
CAS No.: 384860-70-2
M. Wt: 260.26 g/mol
InChI Key: SUGIMJBUGPNAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (FBMO) is a compound belonging to the class of benzaldehydes, which are organic compounds containing a benzene ring and an aldehyde functional group. FBMO has numerous applications in the fields of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Crystal Structures and Surface Analysis

The crystal structures and surface characteristics of compounds related to 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde have been extensively studied. For instance, the crystal structures and Hirshfeld surfaces of various methoxybenzaldehyde oxime derivatives have been analyzed to understand their different conformations and hydrogen-bonding patterns, offering insights into their potential applications in scientific research (Gomes et al., 2018).

Synthesis and Chemical Properties

Research has focused on the synthesis and properties of related compounds. For example, a study detailed the facile synthesis of 3-fluoro-4-methoxybenzaldehyde, simplifying the synthetic method and offering potential benefits for industrial production (Wang Bao-jie, 2006). Another study provided valuable insights into the spectroscopic properties and structure of a related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde (Özay et al., 2013).

Anticancer Properties

Several studies have explored the potential anticancer properties of compounds similar to this compound. Research into the synthesis and anticancer activity of fluorinated analogues of combretastatin A-4, using various fluorinated benzaldehydes including 3-fluoro-4-methoxybenzaldehyde, revealed that these compounds retain potent cell growth inhibitory properties (Lawrence et al., 2003). Additionally, a series of benzyloxybenzaldehyde derivatives, including 2-[(3-methoxybenzyl)oxy]benzaldehyde, were found to exhibit significant activity against the HL-60 cell line, providing insights into their potential anticancer applications (Lin et al., 2005).

Safety and Hazards

The safety information for this compound indicates that it should be stored in a non-combustible environment . The flash point is not applicable, indicating that it does not have a temperature at which it can ignite in air .

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGIMJBUGPNAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352786
Record name 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384860-70-2
Record name 2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.